molecular formula C7H9ClN2O B1669159 Clazamycin B CAS No. 71774-49-7

Clazamycin B

Cat. No. B1669159
CAS RN: 71774-49-7
M. Wt: 172.61 g/mol
InChI Key: DVCHIDKMDZZKBR-CAHLUQPWSA-N
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Description

Clazamycin B is a chlorine-containing antibiotic produced by the strain of Streptomyces No. NF990-BF4 . It has weak activity against gram-positive bacteria, gram-negative bacteria, and L1210 cell .


Synthesis Analysis

The strain of Streptomyces No. MF990-BF4 is cultured at 27°C for 67 hours in a medium containing 1.5% glycerol, 1.5% cotton seed meal, 0.3% NaCl, and 0.2% L-asparagine . The antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with 0.5 N hydrochloric acid . The active neutral eluate is concentrated to dryness and the residue is extracted with methanol . The extract is concentrated and dissolved in water . The antibiotics in the aqueous solution are purified by column chromatographies on Amberlite XAD-2 and on activated carbon .


Molecular Structure Analysis

The molecular formula of Clazamycin B is C7H9ClN2O . The same molecular formula is derived by the high-resolution MS spectrum . The hydrochloride shows UV maxima at 212 nm and 250 nm in an aqueous solution .


Chemical Reactions Analysis

Clazamycin B reacts with nucleophiles via a Michael-type addition to the C1-position of the conjugated amidine system .


Physical And Chemical Properties Analysis

Clazamycin B is a colorless hygroscopic powder . It shows no definite melting point . The molecular weight is 172.61 g/mol .

Scientific Research Applications

Antimycotic Agents and Drug Interactions

Transient Receptor Potential (TRP) Channels in Sensory Neurons as Targets:

  • Clotrimazole, an antimycotic agent, has been found to activate TRPV1 and TRPA1 channels, which are involved in sensory neuron responses. This discovery opens up new avenues for understanding the sensory side effects of antimycotic drugs and potentially developing new formulations with fewer unwanted effects (Meseguer et al., 2008).

Drug–Drug Interaction Studies:

  • A study on the drug–drug interaction between clobazam and cannabidiol in children with refractory epilepsy highlights the importance of considering metabolic pathways in drug development, especially for compounds metabolized via the cytochrome P450 pathway (Geffrey et al., 2015).

Novel Drug Delivery Systems

Chitosan/Poly(Lactic-Co-glycolic Acid) Nanoparticles:

  • Research into novel drug delivery systems, such as chitosan and poly(lactic-co-glycolic acid) nanoparticles for the co-delivery of natamycin and clotrimazole, offers insights into overcoming the limitations of traditional antifungal treatments. These systems aim to improve drug solubility, reduce dosing frequency, and enhance treatment efficacy (Cui et al., 2021).

Safety And Hazards

The safety and hazards of Clazamycin B are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Clazamycin B .

Future Directions

The utilization of the microbial genomics approach could improve the odds of antibiotic development having a more successful outcome . Clazamycin B possesses antitumour, antiviral, and antibacterial activity , which suggests its potential in the development of new therapeutic agents.

properties

IUPAC Name

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHIDKMDZZKBR-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992431
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clazamycin B

CAS RN

71774-49-7
Record name Clazamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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